molecular formula C18H16F3N5O2 B15000109 N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide

N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide

Cat. No.: B15000109
M. Wt: 391.3 g/mol
InChI Key: XILLCLUDDFDEAR-UHFFFAOYSA-N
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Description

N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, a tetrazole ring, and an acetamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-(trifluoromethyl)phenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with 4-hydroxybenzaldehyde to introduce the methoxyphenyl group. Finally, the acetamide moiety is introduced through a reaction with N-methylacetamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and tetrazole ring are known to enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or protection of neuronal cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C18H16F3N5O2

Molecular Weight

391.3 g/mol

IUPAC Name

N-methyl-N-[4-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]phenyl]acetamide

InChI

InChI=1S/C18H16F3N5O2/c1-12(27)25(2)14-6-8-16(9-7-14)28-11-17-22-23-24-26(17)15-5-3-4-13(10-15)18(19,20)21/h3-10H,11H2,1-2H3

InChI Key

XILLCLUDDFDEAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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